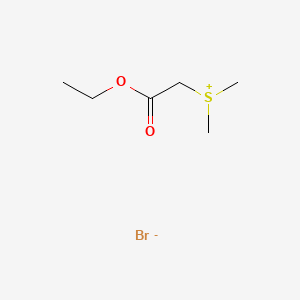

(Ethoxycarbonylmethyl)dimethylsulfonium bromide

Description

(Ethoxycarbonylmethyl)dimethylsulfonium bromide (CAS 5187-82-6, molecular formula C₆H₁₃BrO₂S) is a sulfonium salt characterized by an ethoxycarbonylmethyl group attached to a dimethylsulfonium core. This compound is widely utilized in organic synthesis, particularly in hydroboration reactions to produce β,γ-unsaturated esters , and as a precursor in polymer chemistry . Its synthesis involves the reaction of dimethyl sulfide with ethyl α-bromoacetate under controlled conditions . Key physical properties include a melting point of ~80°C (with decomposition) and storage requirements at 2–8°C .

Propriétés

IUPAC Name |

(2-ethoxy-2-oxoethyl)-dimethylsulfanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O2S.BrH/c1-4-8-6(7)5-9(2)3;/h4-5H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXFPTJYKYKVENJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C[S+](C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50966203 | |

| Record name | (2-Ethoxy-2-oxoethyl)(dimethyl)sulfanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50966203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5187-82-6 | |

| Record name | Sulfonium, (2-ethoxy-2-oxoethyl)dimethyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5187-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfonium, (carbethoxymethyl)dimethyl-, bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005187826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfonium, bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122299 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Ethoxy-2-oxoethyl)(dimethyl)sulfanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50966203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-ethoxy-2-oxoethyl)dimethylsulphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Preparation Methods

General Synthetic Route

The most established method for synthesizing (ethoxycarbonylmethyl)dimethylsulfonium bromide involves the alkylation of dimethyl sulfide with ethyl bromoacetate. This reaction proceeds via an S-alkylation mechanism, yielding the sulfonium salt as the bromide.

Reaction Equation

$$

\text{Dimethyl sulfide} + \text{Ethyl bromoacetate} \rightarrow \text{this compound}

$$

Detailed Procedure

- Step 1: In a dry, inert atmosphere (e.g., nitrogen), dimethyl sulfide is dissolved in anhydrous solvent (commonly acetonitrile or dichloromethane).

- Step 2: Ethyl bromoacetate is added dropwise to the solution at low temperature (0–5 °C) to control the exothermic reaction.

- Step 3: The reaction mixture is stirred at room temperature for several hours (typically 6–24 hours) to ensure complete conversion.

- Step 4: The resulting precipitate is filtered, washed with cold ether, and dried under reduced pressure to yield this compound as a white crystalline solid.

Table 1: Typical Reaction Conditions

| Parameter | Value/Description |

|---|---|

| Dimethyl sulfide | 1.0 equivalent |

| Ethyl bromoacetate | 1.0–1.1 equivalents |

| Solvent | Acetonitrile or dichloromethane |

| Temperature | 0–5 °C (addition), then RT (stirring) |

| Reaction time | 6–24 hours |

| Isolation | Filtration, ether wash, vacuum drying |

| Yield | 80–95% (literature reports) |

| Product appearance | White crystalline solid |

| Melting point | 90–94 °C |

Alternative Methods

While the alkylation method described above is the standard, variations exist based on solvent choice, temperature, and purification steps. Some literature sources report the use of ethanol or methanol as solvents, but these are less common due to potential side reactions.

Alternative Solvent Systems

- Solvent: Ethanol or methanol (less preferred)

- Advantages: Easier workup, but lower selectivity

- Disadvantages: Possible transesterification or side-product formation

Analytical Data and Characterization

After synthesis, the product is typically characterized by:

- Melting point determination: 90–94 °C (literature value)

- NMR spectroscopy: ^1H and ^13C NMR confirm the structure

- IR spectroscopy: Characteristic sulfonium and ester absorptions

- Elemental analysis: Confirms purity and composition

Table 2: Key Analytical Data

| Analytical Technique | Key Observations |

|---|---|

| Melting point | 90–94 °C |

| ^1H NMR | Signals for ethoxy, methyl, methylene |

| ^13C NMR | Ester carbonyl, sulfonium methyls |

| IR | C=O stretch (~1740 cm⁻¹), S–C stretches |

Research Findings and Literature Analysis

- The alkylation of dimethyl sulfide with ethyl bromoacetate is consistent across multiple sources as the most efficient and scalable method for preparing this compound.

- Yields are generally high (80–95%), and the product is easily purified by recrystallization or washing with ether.

- The compound's reactivity as a sulfonium ylide precursor makes its preparation method critical for downstream synthetic applications.

Summary Table: Preparation Overview

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1 | Dimethyl sulfide | Sulfonium core |

| 2 | Ethyl bromoacetate | Alkylating agent, introduces ester |

| 3 | Acetonitrile (solvent) | Medium for reaction |

| 4 | 0–5 °C (addition), RT (stir) | Controls exotherm, ensures completion |

| 5 | Filtration, ether wash | Isolates and purifies product |

| 6 | Vacuum drying | Removes residual solvent |

Analyse Des Réactions Chimiques

Types of Reactions

(Ethoxycarbonylmethyl)dimethylsulfonium bromide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles, leading to the formation of different sulfonium salts.

Cyclopropanation: It can be used in cyclopropanation reactions, where it reacts with alkenes to form cyclopropane derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxides, and amines. The reactions typically occur in polar solvents such as water or alcohols.

Cyclopropanation: This reaction often requires the presence of a catalyst, such as a transition metal complex, and occurs under mild conditions.

Major Products Formed

Nucleophilic Substitution: The major products are new sulfonium salts with different substituents replacing the bromide ion.

Cyclopropanation: The major products are cyclopropane derivatives, which are valuable intermediates in organic synthesis.

Applications De Recherche Scientifique

Applications in Organic Synthesis

This sulfonium salt is utilized in various organic synthesis reactions, particularly in the formation of chiral compounds. A key application includes:

- Nucleophilic Dearomatization : The compound has been employed in the nucleophilic dearomatization of pyridines, leading to products with high diastereo- and enantioselectivities. For instance, when reacted with thiolates in DMF using NaH as a base, it yields carbamate-type protecting groups efficiently .

Table 1: Summary of Organic Reactions Involving (Ethoxycarbonylmethyl)dimethylsulfonium Bromide

| Reaction Type | Substrate Type | Products Obtained | Yield (%) | Enantioselectivity |

|---|---|---|---|---|

| Nucleophilic Dearomatization | Pyridines | Chiral piperidines | Good | High |

| Borylation | Quinoline derivatives | 1,2-Dihydroquinolines | Excellent | High |

Semiconductor Processing

In semiconductor manufacturing, this compound is recognized for its effectiveness as a resist stripper and corrosion inhibitor during chemical mechanical planarization (CMP). Its use helps in:

- Removing Resists and Etching Residues : The compound provides a method for removing polymeric residues from semiconductor substrates without damaging the underlying materials, especially copper .

Table 2: Performance of this compound in Semiconductor Applications

| Application | Material Type | Effectiveness |

|---|---|---|

| Resist Stripping | Copper substrates | High |

| Etching Residue Removal | Aluminum | Moderate |

| Corrosion Inhibition | Various metals | Effective |

Pharmaceutical Applications

The compound has potential pharmaceutical applications due to its ability to modify biological molecules. It has been investigated for:

- Antimycobacterial Activity : Studies have explored its use in synthesizing compounds that exhibit antimycobacterial properties, contributing to drug development against tuberculosis .

Case Study: Antimycobacterial Efficacy

In a study involving BALB/c mice infected with Mycobacterium tuberculosis, compounds derived from this compound were tested for efficacy. Results indicated varying degrees of effectiveness compared to standard treatments like rifampin and ethambutol, highlighting the need for further optimization .

Mécanisme D'action

The mechanism of action of (Ethoxycarbonylmethyl)dimethylsulfonium bromide involves the formation of a sulfonium ion, which is highly reactive and can participate in various nucleophilic substitution and cyclopropanation reactions. The sulfonium ion acts as an electrophile, attracting nucleophiles and facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The table below highlights structural differences and functional group impacts:

Key Observations :

- Electron-withdrawing groups (e.g., ethoxycarbonyl in the target compound) enhance reactivity in nucleophilic substitutions compared to alkyl-substituted analogs like S1.

- Aromatic substituents (e.g., S3) introduce conjugation effects, altering UV-vis properties and enabling electrophilic aromatic substitutions.

- Polar groups (e.g., hydroxyethyl in S4, carboxylic acid in ) improve water solubility, expanding utility in biological or aqueous systems.

Physical and Stability Profiles

| Property | Target Compound | S1 (Trimethylsulfonium) | S3 (Nitrobenzyl Derivative) | S4 (Hydroxyethyl) |

|---|---|---|---|---|

| Melting Point (°C) | ~80 (dec.) | 157–160 | Not reported | >200 (dec.) |

| Solubility | Organic solvents | Polar aprotic solvents | DMSO, DMF | Water, alcohols |

| Stability | Moisture-sensitive | Hygroscopic | Light-sensitive | Stable in aqueous media |

Activité Biologique

(Ethoxycarbonylmethyl)dimethylsulfonium bromide, a sulfonium salt with the molecular formula CHBrOS, has garnered attention in various fields of research due to its biological activity and potential therapeutic applications. This article delves into the compound's biological properties, synthesis, and relevant case studies, supported by data tables and research findings.

- Molecular Weight : 229.132 g/mol

- CAS Number : 5187-82-6

- Melting Point : Approximately 80°C (decomposition)

- Sensitivity : Hygroscopic

- IUPAC Name : (2-ethoxy-2-oxoethyl)-dimethylsulfanium bromide

| Property | Value |

|---|---|

| Molecular Formula | CHBrOS |

| Molecular Weight | 229.132 g/mol |

| Melting Point | ∼80°C (decomposition) |

| Percent Purity | 98% |

The biological activity of this compound is primarily attributed to its role as a precursor in the synthesis of biologically active compounds. It has been utilized in the synthesis of α-sulfanyl-β-amino acid derivatives, which exhibit significant biological properties, including antimicrobial and anti-inflammatory effects .

Synthesis and Derivatization

The compound has been employed in various synthetic pathways, particularly in nucleophilic dearomatization reactions. These reactions yield products with enhanced biological activity, showcasing the compound's versatility as a building block in medicinal chemistry .

1. Wound Healing

Research indicates that this compound may influence wound healing processes. It acts on specific cell-surface receptors to promote cellular proliferation and migration, which are crucial for effective wound repair .

2. Fibrosis Treatment

The compound's antagonistic effects on lysophosphatidic acid (LPA) signaling pathways have been linked to potential therapeutic applications in treating various forms of fibrosis, including pulmonary and hepatic fibrosis. Studies have shown that LPA receptor antagonists can significantly reduce fibrosis progression in animal models .

Case Study 1: Antifibrotic Activity

A study demonstrated that this compound effectively reduced fibrosis markers in idiopathic pulmonary fibrosis models. The LPA1 receptor was identified as a key target, with knockout studies indicating protection against bleomycin-induced lung fibrosis .

Case Study 2: Antimicrobial Properties

In another investigation, derivatives synthesized from this compound exhibited notable antimicrobial activity against various pathogens. The mechanism was attributed to the disruption of microbial cell membranes .

Research Findings Summary

Recent studies highlight the compound's multifaceted biological activities:

- Cell Proliferation : Promotes cell growth and migration.

- Wound Healing : Enhances healing through cellular signaling pathways.

- Antifibrotic Effects : Potential treatment for fibrotic diseases by targeting LPA receptors.

- Antimicrobial Activity : Effective against a range of microbial pathogens.

Q & A

Q. What are the primary synthetic applications of (Ethoxycarbonylmethyl)dimethylsulfonium bromide in organic chemistry?

This reagent is widely used as a sulfonium-based precursor for synthesizing α-sulfanyl-β-amino acid derivatives via nucleophilic substitution reactions. It facilitates the introduction of ethoxycarbonylmethyl groups into target molecules under mild conditions . For example, it reacts with nanocrystalline MgO to generate intermediates for stereocontrolled cyclopropanation reactions, such as in the synthesis of (-)-(S)-2-(p-tolylsulfinyl)cyclopent-2-enone .

Methodological Note : Optimize reaction yields by controlling stoichiometry (typically 1:1 molar ratio with nucleophiles) and using aprotic solvents like THF. Monitor reaction progress via TLC or LC-MS.

Q. How should researchers handle and store this compound safely?

The compound is hygroscopic and sensitive to moisture. Store in a desiccator at 2–8°C under inert gas (e.g., argon). Use personal protective equipment (PPE) including N95 masks, gloves, and eyeshields due to its irritant properties (Eye Irrit. 2, Skin Irrit. 2, STOT SE 3). Avoid inhalation, as it targets the respiratory system .

Contradiction Alert : While Sigma-Aldrich recommends nanocrystalline MgO for certain syntheses , alternative catalysts like tetrabutylammonium salts (e.g., in ) may require adjusted reaction conditions. Validate compatibility before use.

Advanced Research Questions

Q. What strategies resolve contradictions in reaction outcomes when using this compound for cyclopropanation?

Discrepancies in enantiomeric excess (ee) or yield often arise from competing reaction pathways. For instance, in cyclopropanation, side reactions may occur due to:

- Solvent polarity : Polar solvents favor ionic intermediates, while nonpolar solvents stabilize radicals.

- Catalyst selection : Nanocrystalline MgO ( ) vs. transition-metal catalysts ( ) alters stereochemical outcomes.

- Temperature : Higher temperatures (>40°C) accelerate decomposition.

Methodological Fix : Perform kinetic studies under varying conditions (solvent, catalyst, temperature) and analyze products via chiral HPLC or X-ray crystallography to identify dominant pathways .

Q. How can computational chemistry aid in predicting the reactivity of this compound?

Density Functional Theory (DFT) calculations can model transition states for sulfonium-mediated reactions. For example:

- Calculate the energy barrier for nucleophilic attack on the sulfonium center.

- Predict regioselectivity in multi-site reactions (e.g., cyclopropanation vs. alkylation).

- Validate using experimental data from publications like Tetrahedron Asymmetry (2010) .

Data Integration : Cross-reference computed SMILES (e.g., CCOC(=O)C[S](C)C) and InChI key (JXFPTJYKYKVENJ-UHFFFAOYSA-M) with experimental spectra to confirm intermediate structures .

Q. What are the limitations of using this compound in one-pot syntheses?

Competing side reactions (e.g., hydrolysis or dimerization) may reduce efficiency. highlights its use in CO2/amine adduct formation for oxazolidinones, where excess reagents or prolonged reaction times degrade the sulfonium ion.

Optimization Protocol :

- Use anhydrous conditions and molecular sieves to suppress hydrolysis.

- Employ flow chemistry for precise control over reaction time and temperature.

- Compare E-factors (environmental impact metrics) with alternative methods to assess sustainability .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in reagent purity?

The compound’s purity (97–98%) may affect reaction kinetics. Always request a Certificate of Analysis (COA) from suppliers and verify via:

- 1H NMR : Check for peaks corresponding to dimethylsulfonium (δ 3.1–3.3 ppm) and ethoxycarbonyl (δ 1.2–1.4 ppm) groups.

- HPLC : Use a C18 column with UV detection at 254 nm to quantify impurities .

Q. What analytical techniques confirm the formation of α-sulfanyl-β-amino acid derivatives?

- IR Spectroscopy : Look for C=O stretches (~1700 cm⁻¹) and S–C vibrations (~650 cm⁻¹).

- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]+ ions.

- X-ray Diffraction : Resolve stereochemistry in crystalline products .

Safety and Compliance

Q. Are there ethical or regulatory constraints for using this compound in biological studies?

While not FDA-approved, it is restricted to in vitro applications. Avoid human/animal exposure per . For cell-based assays, follow institutional biosafety protocols (e.g., BSL-2 containment if handling >1 g) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.